3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFQRFDSDFYXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid can be achieved through various methods. One common approach involves the iodine-catalyzed condensation of a ketone with an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization . This method is efficient and can be performed under ambient conditions using automated grindstone chemistry.
Chemical Reactions Analysis
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Radical Reactions: The imidazo[1,2-a]pyridine scaffold can be functionalized through radical reactions, often involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Scientific Research Applications
Research has indicated that 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid exhibits significant biological activity:
- Antimicrobial Properties : It has shown potential as an anti-tuberculosis agent effective against both replicating and non-replicating bacterial cells. Its ability to interact with biological targets enhances its therapeutic potential against resistant strains of bacteria .
- Enzyme Interaction Studies : The compound's binding affinity with various enzymes and receptors is being investigated to understand its mechanism of action. Preliminary findings suggest effective interactions with certain bacterial enzymes .
Applications in Research
The applications of 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid can be categorized into several key areas:
- Pharmaceutical Development
- Biological Research
- Material Science
- Agrochemicals
- Chemical Synthesis
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of imidazo[1,2-a]pyridines to evaluate their biological activities. For instance:
- A study demonstrated that modifications in the C6 position significantly impacted the compound's activity against Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation pathways critical for cancer cell proliferation .
These findings underscore the importance of structural variations in enhancing the pharmacological properties of imidazo[1,2-a]pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations:
- Substituent Effects on Physical Properties: The position of the carboxylic acid group significantly impacts melting points. For example, the C3-carboxylic acid isomer (CAS 6200-60-8) melts at 196–197°C, while the C6 isomer (CAS 139022-25-6) decomposes at 250°C, suggesting stronger intermolecular interactions in the latter .
- Iodine vs. Other Halogens: The iodine atom in the target compound increases its molecular weight and polarizability compared to non-halogenated analogs.
Derivatives with Ester and Acyl Substituents
Compounds in –2, such as ethyl esters and benzoyl derivatives, provide context for reactivity and solubility differences (Table 2).
Table 2: Ester and Acyl Derivatives
Key Observations:
- Ester vs. Acid Solubility: The target compound’s carboxylic acid group confers higher aqueous solubility compared to ester derivatives like 4pa or 4ka, which are more lipophilic .
- Acyl Group Reactivity: Benzoyl/acetyl derivatives (e.g., 4ab) demonstrate the feasibility of introducing electrophilic groups at C8, suggesting that the target compound’s iodine at C3 could similarly allow for functionalization .
Functionalization Potential
The iodine substituent in the target compound enables cross-coupling reactions, contrasting with non-halogenated analogs. For example, 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 2377606-33-0) contains a boronate ester for Suzuki-Miyaura couplings , whereas the iodine in the target compound could facilitate Sonogashira or Buchwald-Hartwig reactions.
Biological Activity
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by an iodine atom at the 3-position, a methyl group at the 7-position, and a carboxylic acid group at the 6-position, contributes to its distinct chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C9H8N3O2
- Molar Mass : Approximately 302.07 g/mol
- Structural Features :
- Iodine substitution enhances solubility and biological interaction potential.
- Carboxylic acid group may facilitate interactions with biological targets.
Antimicrobial Properties
Research indicates that 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid exhibits significant antimicrobial activity. Notably, it has shown efficacy as an anti-tuberculosis agent against both replicating and non-replicating bacterial cells. The compound's ability to interact with bacterial enzymes enhances its therapeutic potential against resistant strains of bacteria.
The mechanism of action involves binding affinity to various biological targets such as enzymes and receptors. Preliminary studies suggest that this compound effectively interacts with specific bacterial enzymes, which may inhibit their function and contribute to its antimicrobial effects.
Study on Antitubercular Activity
A study evaluated the antitubercular activity of several imidazo[1,2-a]pyridine derivatives, including 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid. The results demonstrated a significant reduction in the viability of Mycobacterium tuberculosis strains when treated with this compound. The study highlighted that the presence of iodine at the 3-position was crucial for enhancing biological activity compared to similar compounds lacking this substitution .
Cytotoxicity Assay
In vitro cytotoxicity assays conducted on human cervical carcinoma HeLa cells revealed that 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid exhibits cytotoxic effects with an IC50 value indicating significant cell viability reduction at low concentrations. This suggests potential applications in cancer therapeutics alongside its antimicrobial properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid | Methyl group at 3-position | Lacks iodine substitution |
| 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Chlorine at 6-position | Different halogen substitution |
| 5-Iodo-7-methylimidazo[1,2-a]pyridine | Iodine at 5-position | Different position of iodine |
The presence of iodine at the 3-position combined with the carboxylic acid group at the 6-position enhances solubility and biological interaction potential compared to its analogs. This structural distinction contributes significantly to its enhanced antimicrobial properties.
Q & A
Q. What are the recommended synthetic routes for 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid?
The compound can be synthesized via a one-pot tandem cyclization/iodination strategy using α-iodoketones and 2-aminopyridine derivatives. A typical protocol involves ethyl acetate as the solvent and tert-butyl hydroperoxide (TBHP) as an oxidant, which facilitates both cyclization and iodine incorporation without requiring metal catalysts. Post-synthesis, the carboxylic acid group can be introduced via hydrolysis of a pre-functionalized ester intermediate .
Q. How should researchers purify and characterize this compound?
- Purification : Use column chromatography with a gradient of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation.
- Characterization : Confirm structure via /-NMR (focusing on iodinated aromatic protons at δ 7.8–8.5 ppm and carboxylic acid proton absence), high-resolution mass spectrometry (HRMS), and IR spectroscopy (carboxylic acid C=O stretch ~1700 cm) .
Q. What are the key stability considerations for storage and handling?
Store under inert atmosphere (argon) at –20°C to prevent iodine loss via dehalogenation. Avoid prolonged exposure to light or moisture, as the carboxylic acid group may hydrolyze ester derivatives. Use anhydrous dimethyl sulfoxide (DMSO) for solubility in biological assays .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized for derivatizing the iodo-substituent?
The iodine atom at position 3 enables Suzuki-Miyaura or Sonogashira couplings. For Suzuki reactions:
Q. What structural features influence bioactivity in imidazopyridine derivatives?
- Iodo-substituent : Enhances halogen bonding with target proteins (e.g., kinases).
- Methyl group (position 7) : Increases lipophilicity, improving membrane permeability.
- Carboxylic acid (position 6) : Enables salt formation for solubility optimization or conjugation to pharmacophores. Comparative SAR studies with bromo/chloro analogs suggest iodine’s larger atomic radius improves steric interactions in binding pockets .
Q. How can computational methods guide the design of derivatives?
Perform molecular docking (AutoDock Vina) against targets like EGFR or PARP-1. Focus on:
- Halogen-bonding interactions between iodine and backbone carbonyls.
- DFT calculations (B3LYP/6-31G*) to predict regioselectivity in cross-coupling reactions. Validate with MD simulations (AMBER) to assess binding stability .
Q. How should researchers resolve contradictions in biological data across studies?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Metabolic instability : Test liver microsome stability to identify rapid degradation.
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Methodological Considerations Table
Key Insights
- Synthetic Flexibility : The iodine substituent allows diverse derivatization, making this compound a versatile scaffold for medicinal chemistry .
- Biological Relevance : Prioritize target engagement studies (SPR, ITC) to validate mechanisms before in vivo testing .
- Data Reproducibility : Address batch-to-batch variability by standardizing synthetic protocols and characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
